Cas no 920874-48-2 (4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid)
4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid
- F2381-0027
- 920874-48-2
- 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid
- 4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid
- 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid
- AKOS002295201
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- Inchi: 1S/C12H10N2O4/c1-14-10(15)6-9(11(14)16)13-8-4-2-7(3-5-8)12(17)18/h2-6,13H,1H3,(H,17,18)
- InChI Key: IDYQFYHESQQDNY-UHFFFAOYSA-N
- SMILES: O=C1C(=CC(N1C)=O)NC1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 246.06405680g/mol
- Monoisotopic Mass: 246.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 86.7Ų
4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2381-0027-2μmol |
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid |
920874-48-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2381-0027-5μmol |
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid |
920874-48-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2381-0027-10μmol |
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid |
920874-48-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2381-0027-20μmol |
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid |
920874-48-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2381-0027-1mg |
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid |
920874-48-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2381-0027-2mg |
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid |
920874-48-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2381-0027-3mg |
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid |
920874-48-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2381-0027-4mg |
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid |
920874-48-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2381-0027-5mg |
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid |
920874-48-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2381-0027-10mg |
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid |
920874-48-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid
4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid: A Promising Compound with CAS No. 920874-48-2 in Modern Biomedical Research
4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid, with the molecular formula C12H11N1O6, is a multifunctional molecule that has garnered significant attention in the field of biomedical research. Its unique structural features, including the 1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl group and the aminobenzoic acid scaffold, enable it to interact with various biological targets. The compound's CAS No. 920874-48-2 is a critical identifier for its synthesis, characterization, and application in drug development pipelines. Recent studies have highlighted its potential in modulating inflammatory pathways and targeting specific enzymes, making it a valuable candidate for therapeutic innovation.
As a derivative of the aminobenzoic acid family, 4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid exhibits structural similarities to well-known compounds such as salicylic acid and benzoic acid, but with distinct modifications that enhance its biological activity. The 1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl substituent introduces a cyclic dihydro-pyrrol ring, which is known to confer stability and functional versatility to organic molecules. This structural element is particularly relevant in the context of enzyme inhibition, as it allows the compound to form hydrogen bonds and electrostatic interactions with target proteins.
Recent advances in computational drug design have provided insights into the binding affinity of 4-(1-methyl-2,5-dioxo-2,5-dihydr0-1H-pyrrol-3-yl)aminobenzoic acid with key molecular targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity for the COX-2 enzyme, a critical mediator of inflammation. The research team used molecular docking simulations to predict the compound's interaction with the active site of COX-2, revealing that the 1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl group forms a hydrogen bond with the heme iron cofactor, thereby inhibiting the enzyme's catalytic activity. This finding underscores the compound's potential as an anti-inflammatory agent with minimal side effects compared to traditional NSAIDs (non-steroidal anti-inflammatory drugs).
Another breakthrough in the application of 4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid was reported in a 2024 preclinical study focused on neurodegenerative diseases. Researchers at the University of California, San Francisco explored its role in modulating the tau protein aggregation associated with Alzheimer's disease. The study revealed that the compound's aminobenzoic acid moiety interacts with the hydrophobic regions of the tau protein, disrupting the formation of toxic fibrils. This mechanism of action is distinct from current therapeutic approaches, which primarily target the accumulation of Aβ plaques. The results suggest that 4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid could represent a novel therapeutic strategy for neurodegenerative disorders.
From a synthetic perspective, the CAS No. 920874-48-2 compound is typically prepared through a multi-step reaction sequence involving the coupling of aminobenzoic acid derivatives with a pyrrol ring-forming reagent. A 2023 report in Organic & Biomolecular Chemistry described an efficient method to synthesize the compound using microwave-assisted organic synthesis, which significantly reduces reaction time and energy consumption. This approach is particularly relevant for industrial-scale production, as it aligns with green chemistry principles and minimizes the use of hazardous solvents.
Despite its promising therapeutic potential, the safety profile of 4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid requires further investigation. Preliminary toxicological studies indicate that the compound has low acute toxicity in rodents, with no significant organ damage observed at therapeutic doses. However, long-term studies are needed to assess its effects on metabolic pathways and potential drug interactions. Researchers are also exploring the possibility of modifying the molecule to enhance its pharmacokinetic properties, such as improving solubility and extending half-life in vivo.
The market potential for 4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid is substantial, particularly in the context of unmet medical needs. With the global prevalence of chronic inflammatory diseases and neurodegenerative conditions increasing, the demand for novel therapeutics is growing. Pharmaceutical companies are actively seeking compounds with high selectivity and minimal side effects, which aligns with the characteristics of 4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid. Collaborative efforts between academia and industry are expected to accelerate its transition from laboratory research to clinical application.
In conclusion, 4-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)aminobenzoic acid represents a significant advancement in the field of biomedical research. Its unique molecular structure, combined with its demonstrated efficacy in modulating inflammatory and neurodegenerative pathways, positions it as a promising candidate for future drug development. As research continues to uncover its full potential, the compound's CAS No. 920874-48-2 will remain a key identifier in its journey from discovery to therapeutic application.
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